molecular formula C16H25N3O2 B12317737 (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide

(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide

Cat. No.: B12317737
M. Wt: 291.39 g/mol
InChI Key: MYTAFXBNPKBRNX-UHFFFAOYSA-N
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Description

(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide is a complex organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, a carbamoyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include tert-butyl nitrite for N-nitrosation and tert-butoxycarbonyl (Boc) groups for protection .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-4-methyl-N-[(1S)-1-(carbamoyl)-2-phenylethyl]pentanamide
  • (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]butanamide

Uniqueness

What sets (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide apart from similar compounds is its specific stereochemistry and the presence of both a carbamoyl and a phenylethyl group.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

2-amino-4-methyl-N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide

InChI

InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

MYTAFXBNPKBRNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N

Origin of Product

United States

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